![molecular formula C19H17FN6O B10958699 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10958699.png)
7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Mechanism of Action
The mechanism of action of 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties and thermal stability.
Potassium hydrotris(3,5-dimethylpyrazol-1-yl)borate: Used as a ligand in coordination chemistry.
Properties
Molecular Formula |
C19H17FN6O |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
7-(1,5-dimethylpyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H17FN6O/c1-11-4-5-14(20)15(8-11)23-19(27)16-9-18-21-7-6-17(26(18)24-16)13-10-22-25(3)12(13)2/h4-10H,1-3H3,(H,23,27) |
InChI Key |
MQCBKGXLEKORBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=NN3C(=CC=NC3=C2)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
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